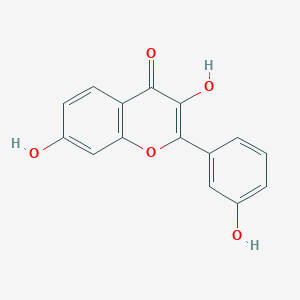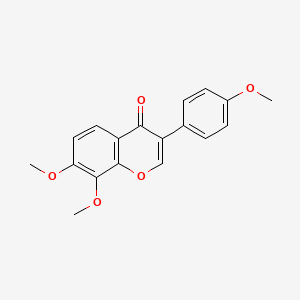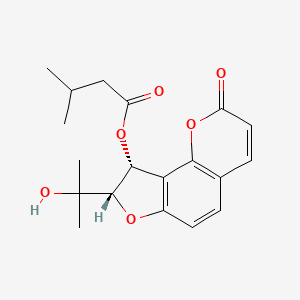
QS-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QS-4, also known as this compound, is a useful research compound. Its molecular formula is C13H16O6 and its molecular weight is 268.27. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regulación de la Expresión Génica
El Quorum Sensing (QS) regula la expresión de varios genes, incluyendo la motilidad, el desarrollo de biopelículas, la expresión de la virulencia, la detección de la densidad poblacional y la conjugación de plásmidos {svg_1} {svg_2}. Se basa en "autoinductores", pequeñas moléculas que los microorganismos producen y liberan en el medio extracelular {svg_3} {svg_4}.
Control del Comportamiento Microbiano
El QS es un sistema regulador que controla el comportamiento de las poblaciones microbianas detectando la concentración de moléculas de señal que son producidas y liberadas espontáneamente por las bacterias {svg_5}.
Quenching del Quórum (QQ)
La estrategia de bloquear el sistema QS e inhibir la producción de factores de virulencia se denomina quenching del quorum (QQ) {svg_6}. Esta estrategia atenúa la virulencia sin matar a los patógenos, lo que debilita la presión selectiva sobre los patógenos y pospone la evolución de la resistencia a los fármacos mediada por QQ {svg_7}.
Industria Alimentaria
El QS tiene estudios prometedores y aplicaciones resultantes en la industria alimentaria {svg_8}. El conocimiento sobre este mecanismo puede ser explotado para el beneficio de los humanos y el medio ambiente {svg_9}.
Agricultura
En agricultura, el QS puede utilizarse para controlar el crecimiento y la propagación de bacterias dañinas {svg_10}. Al comprender y manipular el QS, podemos potencialmente prevenir enfermedades de los cultivos y aumentar el rendimiento {svg_11}.
Medicina
En medicina, el QS puede utilizarse para controlar el crecimiento de bacterias dañinas y prevenir infecciones {svg_12}. Los inhibidores del QS pueden utilizarse potencialmente como una nueva clase de agentes antimicrobianos {svg_13}.
Nanomedicina
El QS tiene aplicaciones en la nanomedicina {svg_14}. Las nanopartículas pueden ser diseñadas para interferir con el QS, proporcionando una nueva forma de controlar las poblaciones bacterianas y prevenir infecciones {svg_15}.
Vías de Biosíntesis
Las variantes QS se han aplicado en las vías de biosíntesis del ácido salicílico y la 4-hidroxicumarina de E. coli, demostrando funcionar bien en la regulación simultánea de múltiples genes clave {svg_16}. Al combinar el sistema QS con dCas9-sgRNA, se logró la regulación simultánea ascendente y descendente de diferentes genes, lo que amplía la aplicación del QS {svg_17}.
Mecanismo De Acción
Target of Action
The primary target of QS-4, a quorum sensing (QS) molecule, is the bacterial population. QS is a mechanism that allows bacteria to monitor their population density and regulate gene expression accordingly . This compound, like other QS molecules, is involved in cell-to-cell communication, enabling bacteria to detect and respond to changes in cell population density .
Mode of Action
This compound interacts with its targets by regulating gene expression based on dynamic environmental cues . It is part of a cellular signaling process that allows individual bacteria within colonies to coordinate and carry out colony-wide functions . This compound, like other QS molecules, is produced and secreted by bacteria, and its concentration in the environment increases as the bacterial population grows .
Biochemical Pathways
This compound affects various biochemical pathways in bacteria. It regulates a series of physiological and biochemical functions, such as biofilm formation, conjugation, competence, bacteriocin production, and pathogenesis . These functions are achieved by bacteria producing, secreting, sensing, and responding to this compound .
Pharmacokinetics
The pharmacokinetics of this compound, like other QS molecules, involves its production, secretion, sensing, and response by bacteria . .
Result of Action
The action of this compound results in coordinated bacterial behavior. It enables bacteria to restrict the expression of specific genes to high cell densities, where the resulting phenotypes will be most beneficial . This can lead to effects such as increased virulence, biofilm formation, and antibiotic resistance .
Action Environment
The action of this compound is influenced by environmental factors. Physical factors such as pH, temperature, water, and oxygen availability are known to influence the sensing processes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound QS-4 involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-aminobenzonitrile, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium methoxide in methanol to form 2,4-dichloro-5-nitro-3-methoxypyrimidine.", "Step 2: 2-aminobenzonitrile is reacted with sodium hydride in dimethylformamide to form 2-amino-1-benzonitrile.", "Step 3: 2,4-dichloro-5-nitro-3-methoxypyrimidine and 2-amino-1-benzonitrile are reacted together in the presence of potassium carbonate in dimethylformamide to form 2-(2,4-dichloro-5-nitrophenylamino)benzonitrile.", "Step 4: 2-(2,4-dichloro-5-nitrophenylamino)benzonitrile is reduced with palladium on carbon in ethanol to form the final product, QS-4." ] } | |
Número CAS |
58186-01-9 |
Fórmula molecular |
C13H16O6 |
Peso molecular |
268.27 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
6-(3-carboxypropyl)-2,3-diMethoxy-5-Methyl-1,4-benzoquinone |
Origen del producto |
United States |
Q1: What is QS-4 and how is it formed?
A1: this compound, chemically known as 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone, is a metabolite of the drug idebenone (CV-2619). [, ] It is formed through a series of metabolic reactions. Idebenone undergoes side-chain oxidation followed by beta-oxidation, leading to the formation of QS-10, QS-8, and QS-6. Further beta-oxidation of QS-6 results in the formation of this compound. [, ]
Q2: What are the major metabolic pathways of idebenone in rats and dogs?
A2: The primary metabolic pathway of idebenone in both rats and dogs involves the shortening of its side chain through oxidation, resulting in the sequential formation of metabolites: QS-10, QS-8, QS-6, and ultimately, this compound. [, ] These metabolites can undergo further modifications, including reduction of the quinone ring to a hydroquinone form, followed by conjugation with sulfate or glucuronide groups. [, ]
Q3: What is the predominant metabolite of idebenone found in the plasma and urine of rats and dogs?
A3: Dihydro this compound sulfate, a conjugated form of the reduced this compound metabolite, is the primary metabolite detected in the plasma and urine of both rats and dogs following idebenone administration. []
Q4: What is the main metabolite found in the bile of rats after idebenone administration?
A4: Dihydro QS-10 glucuronide, a conjugated form of the reduced QS-10 metabolite, is the major metabolite observed in the bile of rats following idebenone administration. []
Q5: How can this compound be utilized to identify ferroptosis?
A5: this compound, a quinoxalinone-based fluorescent probe containing a reactive aromatic thioether group, can be employed to detect ferroptosis. [] In the presence of elevated levels of reactive oxygen species (ROS) and hemeoxygenase-1 (HO-1), characteristic indicators of ferroptosis, this compound undergoes oxidation. [] This oxidation transforms this compound into its sulfoxide derivative, QSO-4, resulting in a noticeable shift in fluorescence emission from red to green. [] This distinct color transition serves as a visual indicator of ferroptosis occurrence.
Q6: What are the advantages of using this compound as a fluorescent probe for ferroptosis identification?
A6: this compound offers specific and rapid detection of ferroptosis in living cells and tissues, addressing a previous challenge in the field. [] The reaction-induced color conversion from red to green provides a clear visual signal upon interaction with specific biochemical markers of ferroptosis. []
Q7: How were the thermal histories of ochre fragments from Qafzeh Cave determined?
A8: Researchers analyzed the thermal activation characteristics of the 110°C thermoluminescence (TL) peak in quartz grains extracted from the ochre fragments. [] By comparing these characteristics to those of natural ochre and laboratory-heated samples, scientists were able to deduce the past thermal exposure of the archaeological ochre. []
Q8: What is the role of this compound in preventing PDC bit balling in drilling fluids?
A9: this compound, in this context referring to calcium carbonate, is a key component in a drilling fluid formula designed to prevent polycrystalline diamond compact (PDC) bit balling. [] This formulation, with specific ratios of treating agents, helps to maintain drilling fluid properties that reduce frictional resistance and prevent sticking, enhancing drilling efficiency. []
Q9: How does this compound contribute to the control of suspended sediment discharge in volcanic ash soil regions?
A10: Research on controlling suspended sediment discharge in small river basins covered with volcanic ash soil, primarily in snowy and cold regions, involves analyzing sediment characteristics. [] While this compound is not specifically mentioned, the study highlights the importance of understanding the unique properties of volcanic ash soil, which is light, loosely consolidated, and prone to erosion during snowmelt. [] This information is crucial for developing effective sediment control strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












